4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is 4'-fluoro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-amine hydrochloride, which accurately reflects the biphenyl-like connectivity between the fluorophenyl and cyclohexenyl moieties. This nomenclature system emphasizes the tetrahydrobiphenyl core structure while clearly indicating the position of the fluorine substituent and the amine functional group.
The Chemical Abstracts Service registry system assigns distinct identification numbers for different forms of this compound, reflecting the importance of precise molecular specification in chemical databases. The free base form of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine carries Chemical Abstracts Service number 764586-33-6, while the hydrochloride salt form is registered under Chemical Abstracts Service number 36716-85-5. This dual registration system acknowledges the significant differences in physical properties, stability, and biological activity between the neutral amine and its protonated salt form.
Molecular formula analysis reveals the structural composition differences between these forms. The free base possesses the molecular formula C₁₂H₁₄FN with a molecular weight of 191.24 grams per mole, while the hydrochloride salt exhibits the formula C₁₂H₁₅ClFN with a corresponding molecular weight of 227.71 grams per mole. The addition of the hydrochloride unit contributes 36.47 grams per mole to the total molecular weight, representing approximately 16% of the salt's total mass.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 764586-33-6 | 36716-85-5 |
| Molecular Formula | C₁₂H₁₄FN | C₁₂H₁₅ClFN |
| Molecular Weight | 191.24 g/mol | 227.71 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-(4-fluorophenyl)cyclohex-3-en-1-amine | 4'-fluoro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-amine hydrochloride |
Properties
IUPAC Name |
4-(4-fluorophenyl)cyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-3,5-6,12H,4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXNJFZUNTLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride is an organic compound notable for its unique structural features, including a cyclohexene ring with a fluorinated phenyl group and an amine functionality. Its molecular formula is C13H16ClFN, and it has a molecular weight of approximately 227.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and as an enzyme inhibitor.
The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This property is crucial for its effectiveness as a pharmacological agent. The double bond in the cyclohexene ring contributes to its reactivity, potentially influencing its interactions with biological targets.
The mechanism by which 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary research indicates that this compound may modulate neurotransmitter systems or inhibit enzymes involved in metabolic pathways.
Antidepressant Potential
Research suggests that compounds with similar structures exhibit antidepressant properties, indicating that 4-(4-Fluorophenyl)cyclohex-3-en-1-amine may also hold therapeutic potential in treating mood disorders.
Enzyme Inhibition
Studies have shown that this compound may interact with various enzymes, potentially leading to inhibition of their activity. Such interactions could elucidate its pharmacological effects and guide further drug development efforts.
Comparative Analysis with Similar Compounds
The uniqueness of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine lies in its combination of structural features. Below is a comparison table highlighting the differences between this compound and structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanone | Contains a carbonyl group instead of an amine | Exhibits different reactivity due to carbonyl presence |
| 4-(Trifluoromethyl)cyclohexanol | Contains a hydroxyl group instead of an amine | Hydroxyl group alters solubility and reactivity |
| 4-(Trifluoromethyl)cyclohexane | Lacks double bond and amine functionality | More saturated structure reduces reactivity |
Case Studies
Several studies have explored the biological activity of compounds related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine:
- Antimicrobial Activity : Research has indicated that derivatives of this compound demonstrate varying degrees of antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing limited efficacy against Gram-negative strains .
- CYP450 Interactions : The metabolism of this compound may involve cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics and pharmacodynamics of therapeutic agents .
- Neurotransmitter Modulation : Compounds structurally related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine have been studied for their effects on neurotransmitter systems, suggesting potential applications in neuropharmacology .
Scientific Research Applications
Chemistry
- Building Block in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with specific properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to ketones or other derivatives using agents like potassium permanganate. |
| Reduction | Produces saturated analogs using lithium aluminum hydride or sodium borohydride. |
| Substitution | Forms various derivatives through reactions with alkyl halides or acyl chlorides. |
Biology
- Biological Activity : Research indicates that 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride exhibits potential biological activity. It is studied for interactions with biological targets, suggesting possible roles in pharmacology and biochemistry .
Medicine
- Therapeutic Applications : The compound is under investigation for its potential use in drug development. Its structural features may contribute to desirable pharmacological properties, making it a candidate for antidepressant formulations and other therapeutic agents .
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific chemical reactivity or stability due to the fluorine atom's influence on its properties .
Case Studies
Several studies have highlighted the applications of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride in drug synthesis:
- Antidepressant Synthesis : A review focused on metal-catalyzed reactions emphasized the use of this compound as a precursor in synthesizing antidepressants through various catalytic processes .
- Novel Compound Development : Research has shown that derivatives of this compound can be synthesized to yield molecules with enhanced biological activity, furthering its application in medicinal chemistry .
Comparison with Similar Compounds
4-(1H-Indol-3-yl)cyclohex-3-en-1-amine Analogues
These analogues replace the 4-fluorophenyl group with a 1H-indol-3-yl moiety. Studies indicate that such modifications enhance histone deacetylase (HDAC) inhibitory activity, likely due to the indole group’s ability to interact with hydrophobic enzyme pockets. In contrast, the fluorophenyl group in the target compound may prioritize different binding interactions, though its biological activity remains uncharacterized.
Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
This compound (CAS: unreported) shares the 4-fluorophenyl substituent but incorporates a bromophenyl group and an ester-functionalized cyclohexadiene ring. X-ray crystallography reveals a distorted screw-boat conformation, with dihedral angles of 76–81° between aromatic rings, suggesting steric hindrance that could limit bioavailability. The target compound’s simpler cyclohexene scaffold may offer improved conformational flexibility .
Fluorophenyl-Containing Amines with Heterocyclic Cores
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
This compound (CAS: 1909320-30-4) features a cyclopentapyrazole core instead of cyclohexene. With a molecular weight of 253.7 g/mol, it is marketed as a versatile building block for drug discovery, particularly for central nervous system (CNS) targets. Its fused bicyclic structure enhances metabolic stability compared to the monocyclic target compound .
4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine Hydrochloride
Such modifications are often leveraged to improve pharmacokinetic profiles, though this compound’s specific applications are undocumented .
Pharmacologically Active Fluorophenyl Derivatives
Paroxetine Hydrochloride
Paroxetine (CAS: 78246-49-8) is a piperidine-based selective serotonin reuptake inhibitor (SSRI) with a 4-fluorophenyl group. Its molecular weight (365.83 g/mol) and complex heterocyclic structure contribute to high receptor affinity, underscoring the importance of fluorophenyl motifs in CNS drug design. Unlike the target compound, paroxetine’s benzodioxol and piperidine groups are critical for its antidepressant activity .
Pruvanserin Hydrochloride
Pruvanserin (CAS: 443144-27-2) combines a 4-fluorophenyl group with a piperazine-indole scaffold. It has been investigated for insomnia and schizophrenia, demonstrating how fluorophenyl-containing amines can be tailored for diverse therapeutic targets. The target compound’s lack of a piperazine or indole moiety limits direct pharmacological comparisons .
Structural and Functional Data Table
*Calculated based on molecular formula.
Preparation Methods
Modular Synthesis via Aldol Condensation and Cyclohexenone Formation
Recent research has demonstrated modular synthetic methods for diaryl-substituted cyclohexenone acids, which could be adapted for the preparation of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine derivatives. This involves aldol condensation of benzaldehydes with acetone, followed by reaction with phenylpyruvic acid derivatives to form cyclohexenone acids with moderate yields.
- This approach provides structural versatility by varying the aromatic aldehyde.
- The reaction mechanism involves hemiketal intermediates and stereospecific control.
Reduction and Amination Variants
- Alternative reducing agents such as iron in acetic acid have been reported for related quinazoline derivatives, which may offer milder conditions for amination steps.
- The choice of reducing agent and temperature control (0-5°C) is critical to achieve high purity and yield.
Purification and Crystallization Techniques
Purification plays a crucial role in obtaining the hydrochloride salt with high purity:
The crystalline forms obtained are characterized by melting points and may vary depending on the solvent system and temperature profiles used during crystallization.
Research Findings and Yields
- Yields of intermediate compounds such as 4-(p-fluorophenyl)-4-methylaminocyclohexanone hydrochloride have been reported around 56% after recrystallization.
- Modular synthetic approaches yield diaryl-substituted cyclohexenones at 10-86%, depending on the substituents and reaction conditions.
- The final hydrochloride salt typically exhibits melting points in the range of 135-145°C or higher, indicating good crystalline purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)cyclohex-3-en-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Michael addition of ethyl acetoacetate to fluorophenyl chalcones under basic conditions (e.g., NaOH in ethanol, refluxed for 8–12 hours). Post-reaction purification involves recrystallization from ethanol or chromatography. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. For example, incomplete reflux may lead to by-products like unreacted chalcones or partially cyclized intermediates .
- Key Data : In analogous cyclohexenone derivatives, yields range from 60–85% depending on substituent electronic effects. Substituents like electron-withdrawing groups (e.g., -F, -Cl) on the aryl rings enhance cyclization efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- X-ray crystallography : Resolves conformational details (e.g., cyclohexene ring puckering parameters, dihedral angles between aryl groups). For example, half-chair or envelope conformations are typical, with dihedral angles between fluorophenyl and chlorophenyl rings ranging from 76–90° .
- NMR/IR spectroscopy : ¹H/¹³C NMR confirms amine proton environments (δ ~2.5–3.5 ppm for cyclohexenyl protons) and carbonyl stretching vibrations (~1700 cm⁻¹) .
- HPLC : Purity validation (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Store waste separately in labeled containers for professional disposal to prevent environmental contamination (e.g., halogenated organic waste) .
- In case of exposure, flush eyes with water for 15 minutes and seek medical attention for persistent symptoms .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexene ring influence the compound’s reactivity or pharmacological activity?
- Methodology :
- Crystallographic analysis : Quantify puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations. For example, envelope conformations (Q = 0.477 Å, θ = 57.3°) correlate with steric stabilization, while screw-boat forms (Q = 0.579 Å, θ = 112°) may enhance electrophilic reactivity at the amine group .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring flipping and substituent electronic effects on conformation .
Q. What strategies resolve enantiomeric mixtures of this compound, and how is chiral purity validated?
- Methodology :
- Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases. Retention times and peak splitting indicate enantiomeric excess (ee).
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data from TD-DFT calculations .
Q. How can contradictory data from different synthetic batches (e.g., variable crystal packing, purity) be systematically addressed?
- Methodology :
- Statistical Design of Experiments (DoE) : Identify critical factors (e.g., solvent polarity, cooling rate) affecting crystallization. For instance, slow cooling in ethanol yields larger, more ordered crystals compared to rapid precipitation .
- Batch-to-batch HPLC/MS comparison : Detect trace impurities (e.g., uncyclized intermediates) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .
Q. What in vitro assays are suitable for studying its interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodology :
- Radioligand binding assays : Screen affinity for serotonin/dopamine transporters using [³H]-paroxetine or [³H]-WIN 35,428. Competitive binding curves (IC₅₀ values) quantify potency .
- Fluorescence-based cellular assays : Monitor Ca²⁺ flux in HEK-293 cells expressing GPCRs to assess functional activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
